molecular formula C8H6N4O4 B14349758 1H-Benzimidazole, 2-methyl-4,6-dinitro- CAS No. 92303-12-3

1H-Benzimidazole, 2-methyl-4,6-dinitro-

Cat. No.: B14349758
CAS No.: 92303-12-3
M. Wt: 222.16 g/mol
InChI Key: GQIQKYVQFNHIQN-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-methyl-4,6-dinitro- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific fields. The compound 1H-Benzimidazole, 2-methyl-4,6-dinitro- is characterized by the presence of two nitro groups at the 4 and 6 positions and a methyl group at the 2 position on the benzimidazole ring.

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-methyl-4,6-dinitro- typically involves the nitration of 2-methylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Industrial production methods for benzimidazole derivatives often involve the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration . The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

1H-Benzimidazole, 2-methyl-4,6-dinitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-methyl-4,6-dinitro- involves its interaction with biological macromolecules. The nitro groups can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to antimicrobial effects . The compound’s ability to inhibit the synthesis of nucleic acids and proteins is a key factor in its biological activity.

Comparison with Similar Compounds

1H-Benzimidazole, 2-methyl-4,6-dinitro- can be compared with other benzimidazole derivatives such as:

Properties

CAS No.

92303-12-3

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

2-methyl-4,6-dinitro-1H-benzimidazole

InChI

InChI=1S/C8H6N4O4/c1-4-9-6-2-5(11(13)14)3-7(12(15)16)8(6)10-4/h2-3H,1H3,(H,9,10)

InChI Key

GQIQKYVQFNHIQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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